molecular formula C9H7BrFNO2 B13694902 6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13694902
M. Wt: 260.06 g/mol
InChI Key: KPKGNNGKSSRWQJ-UHFFFAOYSA-N
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Description

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzo[b][1,4]oxazinones This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the oxazinone ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazinone core, followed by the introduction of bromine and fluorine substituents through halogenation reactions. The methyl group is introduced via alkylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective reagents, minimizing waste, and ensuring consistent product quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different substituents replacing the halogen atoms.

Scientific Research Applications

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of ®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, leading to modulation of their activity. The pathways involved can include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ®-configuration, which may affect its stereochemistry and biological activity.

    6-Chloro-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Substitution of bromine with chlorine, leading to different chemical properties.

    6-Bromo-8-fluoro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Substitution of the methyl group with an ethyl group, affecting its steric and electronic properties.

Uniqueness

®-6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific stereochemistry and combination of substituents, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.

Properties

Molecular Formula

C9H7BrFNO2

Molecular Weight

260.06 g/mol

IUPAC Name

6-bromo-8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(10)2-6(11)8(7)14-4/h2-4H,1H3,(H,12,13)

InChI Key

KPKGNNGKSSRWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F

Origin of Product

United States

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